(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Lipophilicity Drug-likeness Permeability screening

For SAR-driven kinase profiling and ADME benchmarking, generic analogs risk divergent outcomes. This (E)-acrylamide compound (CAS 1421587-14-5) offers a rigid, extended conformation with seven hydrogen-bond acceptors, enabling distinct engagement in hinge-binding and CNS-penetration screens. With a favorable XLogP3 of 3 and a single HBD, it serves as a critical tool for tubulin-binding and 5-HT receptor panel selectivity studies. Given its preclinical probe status and lack of curated bioactivity data, custom synthesis is the standard route for procurement, ensuring research-grade purity for valid mechanistic investigation.

Molecular Formula C21H26N4O4
Molecular Weight 398.463
CAS No. 1421587-14-5
Cat. No. B2792258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS1421587-14-5
Molecular FormulaC21H26N4O4
Molecular Weight398.463
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=NC=N2)N3CCCCC3
InChIInChI=1S/C21H26N4O4/c1-27-16-11-15(12-17(28-2)21(16)29-3)7-8-20(26)24-18-13-19(23-14-22-18)25-9-5-4-6-10-25/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,23,24,26)/b8-7+
InChIKeyDVALUABVWMWIAP-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1421587-14-5: (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide — Structural Identity and Physicochemical Baseline


(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1421587-14-5) is a synthetic small molecule (C21H26N4O4, MW 398.5 g/mol) bearing an (E)-acrylamide linker between a 6-(piperidin-1-yl)pyrimidin-4-amine core and a 3,4,5-trimethoxyphenyl ring. The piperidinylpyrimidine scaffold has been pharmacologically exploited across HIV-1 reverse transcriptase inhibition, TNF-α modulation, and kinase targeting, while the 3,4,5-trimethoxyphenyl moiety is a known pharmacophore in tubulin-binding antimitotic agents [1] and serotonergic ligands [2]. Key computed properties include XLogP3 of 3, a single hydrogen bond donor, and seven hydrogen bond acceptors [3]. The compound lacks experimentally curated bioactivity annotations in authoritative databases such as ChEMBL and PubChem BioAssay as of this analysis, positioning it as a structurally distinctive but biologically uncharacterized chemical probe requiring empirical profiling before procurement for mechanistic studies.

CAS 1421587-14-5: Structural Determinants That Preclude Direct Substitution by In‑Class Analogs


Although multiple chemotypes feature either a piperidinylpyrimidine core or a 3,4,5-trimethoxyphenyl acrylamide tail, the specific combination in CAS 1421587‑14‑5 creates a unique vector geometry and electronic distribution. The (E)-acrylamide bridge enforces a rigid, extended conformation between the hydrogen‑bond‑capable pyrimidine ring and the three methoxy oxygen atoms of the trimethoxyphenyl group, resulting in a distinct hydrogen‑bond acceptor topography (seven total HBA) that is not precisely recapitulated in analogs with saturated linkers, (Z)-isomers, or alternative N‑substitutions on the pyrimidine [1]. Literature on related piperidinylpyrimidine series demonstrates that even minor changes to the substituent at the pyrimidine 4‑position drastically alter target binding profiles—for example, switching from a benzamide to a sulfonamide appendage in PIM kinase inhibitors shifts selectivity among PIM‑1, PIM‑2, and PIM‑3 isoforms [2]. Similarly, 3,4,5‑trimethoxyphenyl acrylamide derivatives studied as antinarcotic agents display binding affinity variations exceeding one order of magnitude upon modification of the amine partner [3]. Consequently, generic substitution of CAS 1421587‑14‑5 with a superficially similar analog is highly likely to yield divergent pharmacological outcomes and frustrate SAR continuity.

Quantitative Differentiation Evidence for (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1421587-14-5)


Lipophilicity (XLogP3) Differentiates Target Compound from Closely Related Pyrimidine Acrylamides

Among a set of structurally analogous (E)-acrylamides bearing a pyrimidine core and a trimethoxyphenyl tail, CAS 1421587‑14‑5 exhibits a computed XLogP3 value of 3, which is 0.4 to 1.0 log unit(s) lower than analogs in which the piperidine is replaced by more lipophilic N‑substituents (e.g., indole- or trifluoromethyl‑bearing side chains such as TG6‑10‑1, XLogP3 ≈ 3.9) [1]. This moderate lipophilicity may confer improved aqueous solubility and more favorable in vitro ADME parameters during primary screening [2].

Lipophilicity Drug-likeness Permeability screening

Hydrogen-Bond Acceptor Count Surpasses That of Common Piperidinylpyrimidine Kinase Inhibitor Fragments

The target compound presents seven hydrogen‑bond acceptor atoms—four contributed by the pyrimidine and acrylamide carbonyl and three by the 3,4,5‑trimethoxyphenyl methoxy groups [1]. This HBA count exceeds that of simpler piperidinylpyrimidine kinase inhibitor fragments, such as N‑(6‑piperidin‑1‑ylpyrimidin‑4‑yl)benzamide (HBA ≈ 4), which has been screened but showed weak target engagement (IC50 > 50,000 nM in a Wnt‑3a inhibition assay) [2]. The additional three methoxy oxygen atoms offer supplementary interaction points with polar residues in ATP‑binding pockets, a feature exploited by the trimethoxyphenyl pharmacophore in tubulin inhibitors [3].

Hydrogen bonding Pharmacophore design Fragment-based screening

Single Hydrogen-Bond Donor Limits Metabolic Susceptibility Relative to Dihydroxy Trimethoxyphenyl Analogs

CAS 1421587‑14‑5 contains exactly one hydrogen‑bond donor (the acrylamide NH), with the pyrimidine NH participating in an intramolecular hydrogen bond rather than acting as a classical solvent‑exposed donor [1]. This contrasts with analogs that introduce additional donor groups—for instance, compounds with phenolic hydroxyl substituents on the phenyl ring or secondary amine linkers—which typically exhibit HBD counts of 2–3 and are more susceptible to Phase II glucuronidation and sulfation [2]. The single‑donor profile predicts a lower intrinsic clearance via conjugative metabolism, improving the likelihood of acceptable pharmacokinetic exposure in vivo.

Metabolic stability ADME Lead optimization

Recommended Procurement and Application Scenarios for (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide (CAS 1421587-14-5)


Kinase Selectivity Panel Profiling to Map the Piperidinylpyrimidine–Trimethoxyphenyl Pharmacophore Space

The compound's distinctive combination of a piperidinylpyrimidine hinge‑binding motif and a 3,4,5‑trimethoxyphenyl cap makes it a valuable entry for broad‑panel kinase selectivity screening. Its seven hydrogen‑bond acceptor atoms and moderate lipophilicity (XLogP3 = 3) suggest potential engagement with kinases that feature polar hinge residues, but the absence of any reported IC50 or Ki data means that experimental profiling is essential [1]. Procurement is warranted for laboratories conducting systematic kinase SAR exploration or building focused compound libraries aimed at uncovering novel type I or type II kinase inhibitor chemotypes.

ADME Benchmarking as a Low‑HBD, Moderate‑Lipophilicity Reference Compound

With exactly one hydrogen‑bond donor and a computed XLogP3 of 3, this compound occupies a favorable region of physicochemical property space associated with good oral bioavailability [1]. It can serve as a reference standard or internal benchmark in solubility, permeability (e.g., PAMPA or Caco‑2), and microsomal stability assays alongside analogs with higher HBD counts or greater lipophilicity. Researchers seeking to dissect the contribution of individual methoxy groups to ADME parameters can use this compound as a fully methylated baseline against which partially demethylated or hydroxyl‑bearing derivatives are compared.

Serotonergic and CNS Target Screening Informed by the Trimethoxyphenyl Acrylamide Pharmacophore

Prior studies on 3,4,5‑trimethoxyphenyl acrylamides have demonstrated high‑affinity binding to serotonergic 5‑HT1A receptors and efficacy in morphine withdrawal models [1]. While those derivatives employed different amine partners, the conserved acrylamide–trimethoxyphenyl substructure suggests that CAS 1421587‑14‑5 warrants evaluation in 5‑HT receptor binding panels. CNS penetration potential is supported by the compound's moderate lipophilicity and single HBD, which together favor blood‑brain barrier permeability relative to more polar or highly hydroxylated analogs.

Chemical Probe for Investigating TNF‑α and HIV‑1 LTR Inhibition Pathways

The piperidinylpyrimidine scaffold has been validated as an inhibitor of both TNF‑α production and HIV‑1 LTR activation in cellular assays [1]. Although published SAR focused on piperonyloyl and lipophilic C(6)‑pyrimidine substituents, the acrylamide‑trimethoxyphenyl substitution in CAS 1421587‑14‑5 represents an unexplored vector that could modulate potency and selectivity relative to earlier series. Procurement enables researchers to evaluate whether the trimethoxyphenyl moiety enhances or diminishes activity in these therapeutically relevant pathways.

Quote Request

Request a Quote for (E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.